1-BOC-4-(4-bromophenoxy)piperidine
Overview
Description
1-BOC-4-(4-bromophenoxy)piperidine is a protected building block used in organic synthesis . It is also a reactant for synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes .
Synthesis Analysis
The synthesis of N-boc-4-hydroxypiperidine involves several steps including the use of 4-piperidone hydrochloride hydrate, distilled water, liquid ammonia, toluene, anhydrous magnesium sulfate, methanol, sodium borohydride, dilute hydrochloric acid, dichloromethane, n-hexane, potassium carbonate, and di-tert-butyl dicarbonate . Other synthesis methods involve the use of bromomethyltriphenylphsphonium bromide and N-Boc piperidone.Molecular Structure Analysis
The molecular formula of this compound is C16H22BrNO3 . Its average mass is 356.255 Da and its monoisotopic mass is 355.078308 Da .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used in α-arylation of aldehydes and enantioselective α-benzylation of aldehydes via photoredox organocatalysis .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 418.6±35.0 °C at 760 mmHg, and a flash point of 207.0±25.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications
Therapeutic Potential : A study by Guzmán-Rodríguez et al. (2021) investigated the effects of a piperidine derivative, 1-Boc-piperidine-4-carboxaldehyde, on binge-eating behavior and anxiety in rats. This derivative showed a decrease in calorie intake from hyper-caloric food and exhibited an anxiolytic effect, suggesting potential therapeutic applications (Guzmán-Rodríguez et al., 2021).
Spectroscopic and Structural Analysis : Janani et al. (2020) conducted a study on the molecular structure and spectroscopic properties of 1-Benzyl-4-(N-Boc-amino)piperidine. This study included FT-IR, FT-Raman, UV-Vis, and NMR analyses, providing valuable insights into the structural features of the compound, potentially aiding its use in further scientific applications (Janani et al., 2020).
Combinatorial Chemistry Applications : Schramm et al. (2010) described the synthesis of triazolyl-substituted 3-aminopiperidines, using a piperidine building block. These compounds serve as new scaffolds in combinatorial chemistry, highlighting the utility of piperidine derivatives in the synthesis of diverse chemical libraries (Schramm et al., 2010).
Synthetic and Mechanistic Chemistry : Sheikh et al. (2012) explored the enantioselective synthesis of 2-substituted piperidines, a class of compounds with pharmaceutical relevance. Their work involved lithiation-substitution of N-Boc-piperidine, providing insights into the synthesis of compounds containing a quaternary stereocenter (Sheikh et al., 2012).
Pharmaceutical Synthesis : A study by Bailey et al. (2002) investigated the asymmetric deprotonation of N-Boc-piperidine, revealing insights into the synthesis of pharmaceutically relevant compounds (Bailey et al., 2002).
Template for GPCR Targets : Xie et al. (2004) developed a synthetic route to prepare 1′-H-spiro-(indoline-3,4′-piperidine) derivatives, which can serve as templates for synthesizing compounds targeting G protein-coupled receptors (GPCRs), a critical target in drug discovery (Xie et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-(4-bromophenoxy)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZKMQIFQZKKBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674648 | |
Record name | tert-Butyl 4-(4-bromophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
308386-38-1 | |
Record name | tert-Butyl 4-(4-bromophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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